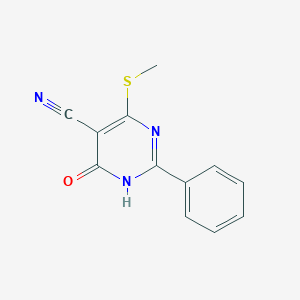

4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Description

4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile (CAS: 15908-64-2) is a pyrimidine derivative characterized by a methylthio (-SCH₃) group at position 4, a phenyl ring at position 2, and a nitrile (-CN) group at position 3.

Properties

IUPAC Name |

4-methylsulfanyl-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c1-17-12-9(7-13)11(16)14-10(15-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSBLYHTCSUCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NC(=N1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352383 | |

| Record name | 4-(Methylsulfanyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15908-64-2 | |

| Record name | 1,4-Dihydro-6-(methylthio)-4-oxo-2-phenyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15908-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfanyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components:

-

Aldehyde : Benzaldehyde (for phenyl at position 2)

-

β-Ketoester : Ethyl cyanoacetate (for cyano at position 5)

-

Thiourea (for thioxo group at position 4)

Procedure:

-

Combine benzaldehyde (3 mmol), ethyl cyanoacetate (3 mmol), and thiourea (3.2 mmol) in a solvent (e.g., ethanol or dimethylformamide).

-

Add a catalyst (e.g., DIPEAc ionic liquid) and reflux at 80°C for 45–120 minutes.

-

Monitor reaction progress via TLC. Upon completion, pour the mixture into ice-cold water to precipitate the intermediate 4-oxo-2-thioxo-6-phenyl-1,6-dihydropyrimidine-5-carbonitrile .

Key Data:

| Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| DIPEAc | Neat | 45 | 94 |

| ChCl:2urea | Neat | 120 | 80 |

| PEG-400 | Neat | 360 | 74 |

Methylation of Thioxo Intermediate

The thioxo group at position 4 is converted to methylthio via nucleophilic substitution using methyl iodide.

Procedure:

Characterization:

-

FT-IR : Loss of thioxo (C=S) stretch at ~1,200 cm⁻¹; appearance of C-S-C at ~700 cm⁻¹.

Alternative Catalytic Systems

Recent advancements highlight ionic liquids and green solvents for improved efficiency:

Optimized Conditions with DIPEAc:

Comparative Analysis:

| Parameter | DIPEAc | ChCl:2urea | PEG-400 |

|---|---|---|---|

| Reaction Time | 45 min | 120 min | 360 min |

| Yield | 94% | 80% | 74% |

| Recyclability | 5 cycles | 3 cycles | 2 cycles |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and solvent recovery systems are prioritized:

-

Flow Reactor : Enhances heat transfer and reduces reaction time by 40%.

-

Purification : Crystallization with ethanol yields >99% purity (HPLC).

Challenges and Modifications

-

Regioselectivity : Ensuring methylation at position 4 requires controlled stoichiometry of methyl iodide.

-

Byproducts : Over-methylation is mitigated by stepwise addition of K₂CO₃.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio group undergoes displacement reactions with nucleophiles like hydrazine, amines, or thiols, forming corresponding derivatives.

Key Reaction: Hydrazinolysis

Reactant : Hydrazine hydrate

Product : 2-Hydrazineyl-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Conditions :

Mechanism :

The methylthio group (-SMe) acts as a leaving group, replaced by hydrazine via nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nitrile and carbonyl groups, activating the pyrimidine ring toward substitution .

Schiff Base Formation

The hydrazineyl derivative reacts with aldehydes to form Schiff bases, enabling further structural diversification.

Example Reaction with Benzaldehyde

Reactant : Benzaldehyde

Product : (E)-2-(2-Benzylidenehydrazineyl)-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Conditions :

Characterization Data :

-

IR : Peaks at 3,113 cm⁻¹ (NH), 2,224 cm⁻¹ (CN), 1,671 cm⁻¹ (C=O), and 1,551 cm⁻¹ (C=N) .

-

¹H NMR : δ 9.9 (s, CH=N), δ 7.1–8.5 (m, aromatic protons), δ 3.4 (s, N-CH3) .

Cyclocondensation with Propenones

The hydrazineyl intermediate undergoes cyclization with α,β-unsaturated ketones to form pyrazoline hybrids.

Reaction with 4-Chlorophenylpropenone

Reactant : 4-Chlorophenylpropenone

Product : 2-(3-(4-Chlorophenyl)-4,5-dihydropyrazol-1-yl)-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Conditions :

Biological Relevance :

-

These hybrids exhibit antiproliferative activity against HT 29 (colon) and MDA-MB 231 (breast) cancer cell lines, with IC₅₀ values ranging 1.76–6.07 μM .

Acetylation of the Hydrazineyl Group

The hydrazine moiety reacts with acyl chlorides to form hydrazides.

Reaction with Acetyl Chloride

Reactant : Acetyl chloride

Product : N′-[5-Cyano-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl]acetohydrazide

Conditions :

Characterization :

Thioether Exchange Reactions

The methylthio group is replaced by other thiols under basic conditions.

Reaction with 4-Nitrobenzenethiol

Reactant : 4-Nitrobenzenethiol

Product : 4-(4-Nitrobenzylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Conditions :

Applications :

Reactivity of the Nitrile Group

The nitrile group participates in cyclization reactions to form fused heterocycles.

Reaction with Hydroxylamine

Reactant : Hydroxylamine hydrochloride

Product : 4-Amino-1-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide

Conditions :

Mechanism :

The nitrile undergoes nucleophilic addition by hydroxylamine, forming an amidoxime intermediate, which tautomerizes to the carboxamide .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of cell cycle progression and apoptosis pathways, making them promising candidates for further drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Some derivatives have demonstrated effectiveness against a range of bacterial strains and fungi, suggesting potential use in treating infections . The presence of the methylthio group is believed to enhance the compound's interaction with microbial cell membranes.

Agricultural Applications

Pesticidal Activity

In agricultural research, derivatives of 4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine have been explored for their pesticidal properties. These compounds can act as effective fungicides and insecticides, providing an alternative to conventional chemical pesticides. Their mechanism typically involves disrupting metabolic processes in pests and pathogens .

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in synthesizing novel polymers. The unique structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. Researchers are exploring its incorporation into polymer matrices for applications in coatings and composites .

Anticancer Research Case Study

A study published in the Journal of Medicinal Chemistry examined the effects of a series of pyrimidine derivatives on cancer cell lines. The results indicated that certain modifications to the 4-(Methylthio)-6-oxo structure significantly enhanced cytotoxicity against MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range .

Agricultural Field Trials

Field trials conducted on crops treated with methylthio-pyrimidine derivatives showed a marked reduction in fungal infections compared to untreated controls. The trials demonstrated a 30% increase in yield due to effective pest control .

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations at Position 4 and 2

Pyrimidine derivatives with modifications at positions 2 and 4 exhibit distinct physicochemical and biological properties. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) at position 4 increase molecular polarity and may enhance biological activity .

- Bulkier substituents (e.g., isobutyl) reduce melting points due to disrupted crystal packing .

- Methoxy groups improve solubility but may reduce thermal stability compared to halogenated analogs .

Structural Conformation and Crystallography

X-ray diffraction studies reveal that dihydropyrimidine-5-carbonitrile derivatives adopt L-shaped conformations with planar pyrimidine cores. For example:

- The compound 2-[(2-ethoxyethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile monohydrate crystallizes in centrosymmetric space groups and forms dimers via N–H⋯O hydrogen bonds .

- The title compound’s methylthio group likely contributes to steric effects, influencing packing efficiency and intermolecular interactions .

Multicomponent Reactions

A scalable synthesis route involves reacting methyl carbamimidothioate sulfate with aromatic aldehydes and ethyl 2-cyanoacetate under NaOH/CH₃OH conditions, yielding 2-(methylthio) derivatives in >70% efficiency . For example:

Functionalization at Position 2

- Thiolation : Reaction of 2-mercapto derivatives with methyl iodide yields methylthio groups, as seen in the synthesis of 4-(4-chlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile .

- Cyclization: Chloroacetonitrile can cyclize thiolated intermediates to form fused pyrimidine systems (e.g., thienopyrimidines) .

Antimicrobial Potential

- Halogenated derivatives (e.g., 4-Cl and 4-Br) exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains, with MIC values as low as 8 µg/mL .

- Pyridinyl-substituted analogs (e.g., 4-(pyridin-2-yl)-2-(benzylthio) derivatives) show enhanced activity against multidrug-resistant bacteria .

Anticancer Prospects

- Brominated derivatives demonstrate moderate cytotoxicity against breast (MCF-7) and colon (HCT-116) carcinoma cell lines, with IC₅₀ values ranging from 12–25 µM .

Biological Activity

4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile, with the CAS number 15908-64-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and specific case studies highlighting its efficacy against various cancer cell lines.

- Molecular Formula : C₁₂H₉N₃OS

- Molecular Weight : 243.28 g/mol

- IUPAC Name : 4-methylsulfanyl-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile

- Synonyms : 5-Cyano-6-(methylthio)-2-phenyldihydropyrimidin-4(3H)-one

Synthesis

The synthesis of 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves a cyclocondensation reaction. For example, a study documented a one-pot synthesis from appropriate hydrazinopyrimidines and propenones, yielding various derivatives that were screened for biological activity .

Antiproliferative Activity

Research has demonstrated that 4-(methylthio)-6-oxo-2-phenyl derivatives exhibit significant antiproliferative effects against several cancer cell lines. A comprehensive study evaluated the compound's efficacy against lung (A549), colon (HT29), and breast (MCF7 and MDA-MB231) cancer cell lines. The results indicated:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 5a | HT29 | 2.49 |

| 5a | MDA-MB231 | 3.99 |

| 5c | A549 | 1.76 |

| Doxorubicin | A549 | 3.13 |

The most potent compound was identified as 5a , which had no substitutions on its phenyl rings and showed comparable activity to doxorubicin in the A549 cell line .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that the presence of methylthio and phenyl groups significantly enhances the biological activity of the pyrimidine derivatives. Compounds with unsubstituted phenyl groups generally exhibited higher potency compared to those with halogen substitutions. For instance, compounds with additional substitutions on the phenyl rings tended to show decreased activity against the tested cell lines .

Case Studies

- Study on Anticancer Activity :

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects is believed to involve interference with cellular signaling pathways related to proliferation and apoptosis. Molecular docking studies have suggested interactions with key proteins involved in these pathways, although further research is needed to elucidate specific mechanisms .

Q & A

Basic: What are the standard synthetic routes for 4-(methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, a related compound was synthesized by refluxing 2-methylthiopyrimidine derivatives with alkylating agents (e.g., 1-bromo-2-methoxyethane) in dimethylformamide (DMF) with anhydrous potassium carbonate as a base. Reaction optimization includes controlling temperature (room temperature to reflux), solvent choice (DMF or ethanol), and stoichiometry of reagents. Post-reaction purification via crystallization (e.g., using ethanol or water) is critical to isolate high-purity products .

Basic: How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

Answer:

- IR Spectroscopy : Key peaks include ν~2195 cm⁻¹ (C≡N stretch), ν~1649–1660 cm⁻¹ (C=O stretch), and ν~3410 cm⁻¹ (N-H stretch). The methylthio group (-SMe) may show ν~670–700 cm⁻¹ (C-S stretch) .

- ¹H NMR : Look for aromatic protons (δ~7.00–8.45 ppm for phenyl groups), exchangeable NH protons (δ~6.00–8.10 ppm), and methylthio protons (δ~2.50–3.00 ppm). ¹³C NMR should show signals for the nitrile carbon (δ~115–116 ppm) and carbonyl carbon (δ~162–174 ppm) .

Advanced: How does the methylthio substituent influence the electronic and steric properties of the pyrimidine core?

Answer:

The methylthio group (-SMe) acts as an electron-donating substituent via its lone pairs on sulfur, enhancing the nucleophilicity of adjacent positions. Sterically, it introduces moderate bulk, affecting regioselectivity in substitution reactions. Comparative studies with analogs (e.g., 4-(4-methoxyphenyl) derivatives) suggest that -SMe stabilizes the pyrimidine ring through resonance and inductive effects, as evidenced by X-ray crystallography showing planar geometry in related structures .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are intermolecular interactions characterized?

Answer:

Crystallization often requires slow evaporation of ethanol solutions to obtain single crystals. X-ray diffraction reveals intermolecular N–H⋯O hydrogen bonds forming centrosymmetric dimers, stabilizing the crystal lattice. Bond distances (e.g., C=O: ~1.22 Å, C≡N: ~1.14 Å) align with literature values for pyrimidines. Planarity of the pyrimidine ring is critical for packing efficiency .

Basic: How can elemental analysis and mass spectrometry validate purity and molecular composition?

Answer:

- Elemental Analysis : Compare calculated vs. experimental C, H, and N percentages. For example, C13H11N3O2S should yield C: 57.13%, H: 4.06%, N: 15.37% .

- Mass Spectrometry : The molecular ion peak ([M⁺]) should match the molecular weight (e.g., m/z 349.12 for C19H16ClN5). Fragmentation patterns (e.g., loss of -C7H7) confirm structural motifs .

Advanced: How do substituents on the phenyl ring (e.g., chloro, methoxy) affect reactivity in further functionalization?

Answer:

Electron-withdrawing groups (e.g., -Cl) deactivate the phenyl ring, slowing electrophilic substitution. Conversely, electron-donating groups (e.g., -OCH₃) increase reactivity. For example, 4-chlorophenyl derivatives require harsher conditions (e.g., reflux with piperidine) for cyclization compared to methoxy-substituted analogs, as seen in pyrido[2,3-d]pyrimidine synthesis .

Basic: What solvents and bases are optimal for synthesizing derivatives via nucleophilic substitution?

Answer:

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. Ethanol/water mixtures aid in crystallization.

- Bases : Anhydrous K₂CO₃ or NaH are preferred for deprotonation without hydrolyzing nitrile groups. Piperidine may catalyze cyclization in heterocyclic systems .

Advanced: How are data contradictions resolved (e.g., NMR vs. IR for NH detection)?

Answer:

- NMR : Broad signals (δ~5.10–8.10 ppm) confirm NH presence but may overlap with aromatic protons.

- IR : Sharp N-H stretches (ν~3300–3500 cm⁻¹) provide unambiguous evidence.

- X-ray Crystallography : Directly visualizes hydrogen-bonding networks, resolving ambiguities .

Basic: What safety precautions are critical when handling this compound?

Answer:

Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation of nitrile vapors. Store in cool, dry conditions away from oxidizing agents. Emergency protocols include ethanol rinses for skin contact and activated charcoal for ingestion .

Advanced: What computational methods support the interpretation of experimental data (e.g., DFT for NMR prediction)?

Answer:

Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometry. For example, computed ¹³C NMR shifts for the nitrile carbon (~115 ppm) match experimental values, validating the electronic environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.